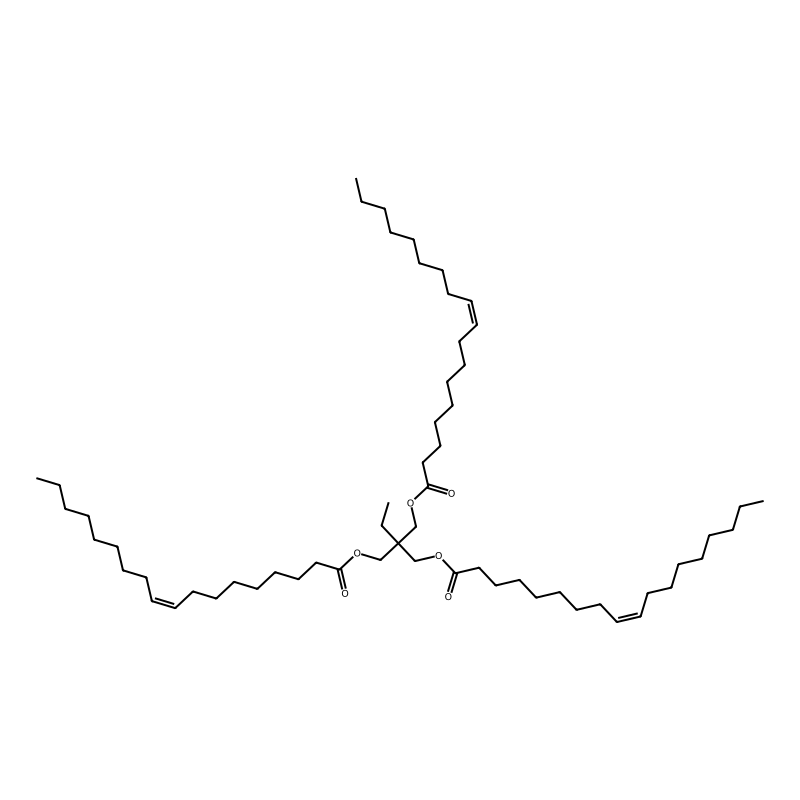

Trimethylolpropane trioleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

TMPTO synthesis from oleic acid and trimethylolpropane

Catalytic Systems & Reaction Optimization

The synthesis of TMPTO from oleic acid and trimethylolpropane (TMP) is an esterification reaction, typically accelerated using acid catalysts. The table below summarizes two prominent heterogenized catalytic systems and their optimized performance.

Table 1: Performance of Heterogenized Catalysts in TMPTO Synthesis [1]

| Catalyst | Acidity | Optimal Temp. | OA:TMP Molar Ratio | Reaction Time | OA Conversion | TMPTO Selectivity |

|---|---|---|---|---|---|---|

| IL1/SBA-15 | Higher | 130 °C | 3:1 | 20 hours | 86.1% | 95.6% |

| IL2/SBA-15 | Lower | 130 °C | 3:1 | 20 hours | 70.0% | 93.0% |

| IL1/SBA-15 | Higher | Not Specified | 4.5:1 | 20 hours | 92.7% | Not Specified |

Key Findings:

- Catalyst Acidity: Stronger acid sites (as in IL1/SBA-15) lead to higher conversion rates [1].

- Temperature: An optimal temperature of 130 °C was identified. Exceeding this can decrease selectivity, potentially due to side reactions [1].

- Molar Ratio: A slight excess of oleic acid (OA:TMP up to 4.5:1) increases conversion, but further excess dampens catalytic efficiency [1].

- Catalyst Stability: Both IL/SBA-15 catalysts showed good stability over six consecutive reaction cycles, with only a slight decrease in activity, demonstrating their robustness as heterogenized systems [1].

Physicochemical & Tribological Properties

TMPTO synthesized via esterification with a solid acid catalyst exhibits properties that make it a high-performance biolubricant base stock.

Table 2: Key Properties of Synthesized TMPTO [2]

| Property | Value / Performance |

|---|---|

| Viscosity Index | 189 |

| Flash Point | 309 °C |

| Pour Point | -41 °C |

| Oxidative Stability (Induction Time) | 13 min |

| Foaming Stability | Excellent |

| Hydrolytic Stability | Good |

| Lubricity | Good |

| Additive Compatibility | Good with conventional additives (e.g., ZDDP) |

Compatibility with Additives: TMPTO is compatible with standard lubricant additives. Zinc dialkyl dithiophosphates (ZDDP) significantly enhance its extreme pressure and anti-wear properties [2].

Experimental Workflow for TMPTO Synthesis

The following Graphviz diagram outlines a generalized experimental protocol for TMPTO synthesis and subsequent product handling, integrating the key steps discussed in the research.

Diagram 1: A generalized workflow for the synthesis and analysis of TMPTO, from reaction setup to final product characterization.

Detailed Protocol:

- Reaction Setup: The esterification is typically carried out without solvent. Combine oleic acid, TMP, and the solid acid catalyst (e.g., IL/SBA-15 at 3 wt%) in a reactor [1] [2]. The optimal molar ratio of OA:TMP is between 3:1 to 4.5:1 [1].

- Reaction Conditions: Heat the mixture with stirring at the target temperature (e.g., 130 °C) for the required duration (e.g., 20 hours) [1]. Other studies using different solid acid catalysts have achieved high conversion (96.5%) in shorter timeframes (3 hours) [2].

- Reaction Monitoring: The reaction progress can be monitored by tracking the acid value, which decreases as the carboxylic acid groups of oleic acid are esterified [2].

- Product Separation: After the reaction, separate the solid catalyst from the crude product mixture by hot filtration or centrifugation [1] [2].

- Product Purification: The crude TMPTO may be washed with water or a mild aqueous solution to remove any residual acids or catalyst, followed by drying. Further purification can involve distillation under reduced pressure to remove any unreacted starting materials [2].

- Product Analysis: The final TMPTO product can be characterized using Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the ester bond. Its physicochemical properties (e.g., viscosity, pour point, acid value) should be evaluated according to standard testing methods (ASTM) [2].

References

what is trimethylolpropane trioleate used for

Key Properties and Performance Data

TMPTO's effectiveness stems from its well-balanced physicochemical profile, making it suitable for demanding industrial environments.

Physical & Chemical Properties

The following table presents key specification data for TMPTO, which explains its performance [1] [2] [3].

| Property | Typical Value / Range | Significance |

|---|---|---|

| Molecular Formula [1] [2] | C₆₀H₁₁₀O₆ | Defines chemical structure. |

| Appearance [1] [2] | Colorless to yellow transparent liquid | Physical form. |

| Density (g/cm³) [1] | ~0.918 | Indicates bulk. |

| Flash Point (°C) [1] [2] [3] | 270 - 320 | High flash point indicates good fire resistance and safety for high-temperature operations [3]. |

| Pour Point (°C) [2] [3] [4] | -40 to -15 | Low pour point ensures good low-temperature fluidity [3]. |

| Viscosity Index [3] [5] | ≥ 180 | High viscosity index means viscosity changes little with temperature, ensuring stable lubrication [3]. |

Experimental Performance Data in Lubrication

Recent scientific studies have quantified TMPTO's performance, especially as an eco-friendly lubricant additive.

- Friction and Wear Reduction: A study blending 5% TMPTO into a polyalphaolefin (PAO) base oil demonstrated a potential reduction in friction power loss by up to 6.09% and a 39.65% decrease in wear scar diameter compared to neat PAO [6]. This blend was particularly effective in the mixed lubrication regime, delaying the onset of less efficient boundary lubrication [6].

- Drilling Efficiency and Surface Quality: In high-speed drilling of aluminum alloy (Al-6061), TMPTO-based cutting fluids were evaluated. The research developed machine learning models to predict outcomes, finding that spindle speed had the greatest impact on power consumption (87.89%), while feed rate most influenced surface roughness (43.51%) [7]. The concentration of TMPTO additive had a more pronounced effect on improving surface finish than on reducing power [7].

- Synergy with Ionic Liquids: Research investigating the blend of TMPTO with Protic Ionic Liquids (PIL) under electrical current conditions found that adding 1% wt PIL to TMPTO improved friction by 53% under a 2A current. This was attributed to a reduction in the lubricating film's resistivity, enhancing its performance in triboelectrical environments [8].

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate the performance of TMPTO, here are detailed methodologies from the cited studies.

Protocol: Evaluating TMPTO as a Lubricant Additive in a Stribeck-type Analysis [6]

This protocol assesses TMPTO's tribological influence across different lubrication regimes (boundary, mixed, and hydrodynamic).

Workflow Diagram: Stribeck-type Analysis

Materials and Equipment:

- Base Oil: Polyalphaolefin (PAO).

- Additive: Trimethylolpropane trioleate (TMPTO).

- Equipment: Ball-on-disc tribometer, magnetic stirrer.

- Measurement Tools: Microscope for wear scar analysis.

Step-by-Step Procedure:

- Sample Preparation: Blend 5% by volume of TMPTO into the PAO base oil. Mix the formulation uniformly using a magnetic stirrer to ensure homogeneity [6].

- Tribological Testing: Load the blended lubricant into a ball-on-disc tribometer. Conduct tests under a range of sliding velocities and applied normal loads to generate data across different lubrication regimes [6].

- Data Collection: For each test condition, record the friction power. After the test, measure the wear scar diameter on the ball using optical microscopy [6].

- Data Analysis: Plot the coefficient of friction against the Hersey number (a function of speed, load, and viscosity) to generate a Stribeck curve. Compare the curve and wear data of the TMPTO blend with those of the neat PAO to quantify performance improvements [6].

Protocol: High-Speed Drilling with TMPTO-based Fluid using Taguchi and ML [7]

This protocol uses a design-of-experiments approach and machine learning to optimize drilling parameters with a TMPTO-based cutting fluid.

Workflow Diagram: Drilling Experiment & ML Modeling

Materials and Equipment:

- Workpiece: Aluminum 6061 alloy.

- Lubricant: TMPTO base oil with sulfurized vegetable oil additive (e.g., at 4%, 6%, 8% concentrations) [7].

- Equipment: High-speed drilling machine, power meter, surface profilometer.

- Software: For statistical analysis (e.g., Minitab) and machine learning (e.g., Python with scikit-learn).

Step-by-Step Procedure:

- Experimental Design: Use a Taguchi L27 orthogonal array to efficiently arrange the experiments. The control factors are spindle speed, feed rate, and TMPTO additive concentration, each at three levels [7].

- Drilling and Measurement: Perform drilling operations according to the experimental design. For each run, measure the cutting power and the surface roughness of the drilled hole [7].

- Statistical Analysis: Calculate the signal-to-noise (S/N) ratios for the measured responses. Perform Analysis of Variance (ANOVA) to determine the percentage contribution of each control factor (spindle speed, feed rate, additive concentration) to the total variation in power and surface roughness [7].

- Machine Learning Modeling: Use the experimental data to train predictive models such as Decision Trees, Random Forests, and Support Vector Machines. Evaluate model accuracy using the coefficient of determination (R²), mean absolute percentage error, and mean square error [7].

Key Takeaways for Researchers

- Performance vs. Mineral Oils: TMPTO exhibits excellent viscosity-temperature performance, high flash points, and good biodegradability, making it a technically superior and environmentally preferable alternative to traditional mineral oils [3] [5].

- Additive Compatibility: TMPTO shows good compatibility with conventional lubricant additives, such as Zinc Dialkyl Dithiophosphate (ZDDP), which can further enhance its anti-wear and extreme pressure properties [5].

- Focus on Lubrication Regimes: For applications involving high-speed machining of non-ferrous metals like aluminum, TMPTO's effectiveness in the mixed and elastohydrodynamic lubrication regimes is critical for reducing friction and improving surface finish [7] [6].

References

- 1. CAS 57675-44-2 -Reliable industrial... This compound [jinbangch.com]

- 2. - Ataman Kimya this compound [atamanchemicals.com]

- 3. - Surfactant / Alfa Chemistry this compound [surfactant.alfa-chemistry.com]

- 4. BergaLub TMP3 - Berg+Schmidt - Solutions [solutions.berg-schmidt.com]

- 5. (PDF) Synthesis and properties of trimethylolpropane as... trioleate [academia.edu]

- 6. sciencedirect.com/science/article/pii/S221509862100197X [sciencedirect.com]

- 7. Analyzing the efficacy of trimethylolpropane oil... | PLOS ONE trioleate [journals.plos.org]

- 8. Investigating the influence of protic ionic liquid on... [jtse.utm.my]

TMPTO biodegradability rate and environmental impact

TMPTO's Environmental Profile

The table below summarizes the key findings from the search results regarding TMPTO's environmental characteristics:

| Aspect | Summary of Available Information |

|---|---|

| Biodegradability | Described as biodegradable and having an eco-friendly nature [1]. |

| Key Applications | Used in industrial lubricants, metalworking fluids, coatings, adhesives, plastics, and personal care products [1]. |

| Driving Factors | Market growth is driven by its alignment with global sustainability trends and stringent environmental regulations [1]. |

Experimental Framework for Biodegradability Assessment

Although specific protocols for TMPTO were not found, the general workflow for assessing chemical biodegradability, synthesized from the search results, involves a structured process from initial property assessment to advanced degradation pathway analysis.

A general workflow for assessing chemical biodegradability, from initial property screening to pathway elucidation.

- Physicochemical Property Assessment: The process begins by determining key properties such as water solubility, octanol-water partition coefficient (log Kow), and vapor pressure. These properties help predict the chemical's behavior and partitioning in the environment [2].

- Ready Biodegradability Tests: Standardized methods like the OECD 301 series are used for an initial screening. These tests determine if a chemical is "readily biodegradable" under aerobic conditions in a defined timeframe [3].

- Identification of Degrading Microbes: If the chemical is not readily biodegradable, investigation turns to microbial breakdown. This involves enrichment cultures, where microorganisms are isolated from contaminated sites and selected for their ability to use the chemical as a carbon source [4] [5].

- Monitoring and Pathway Elucidation: With a microbial consortium or pure strain in hand, researchers monitor the degradation rate and identify intermediate metabolites using techniques like HPLC-MS/MS. This data is used to propose catabolic pathways, which may involve reactions like hydrolysis, dehalogenation, and hydroxylation [4].

References

- 1. Trimethylolpropane Trioleate Market- Driving Sustainability in the... [marketresearchintellect.com]

- 2. 5 Physicochemical Properties and Environmental | A Framework... Fate [nap.nationalacademies.org]

- 3. Using Predictive Methods to Assess Exposure and Fate ... | US EPA [epa.gov]

- 4. Difenoconazole Degradation by Novel Microbial TA01... Consortium [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Construction of microbial for consortia ... microbial [frontiersin.org]

Thermal Conductivity Data of TMPTO-Based Lubricants

The table below summarizes the quantitative data found for TMPTO and its nano-enhanced variants.

| Lubricant Formulation | Thermal Conductivity (W/mK) | Measurement/Simulation Method | Key Context |

|---|---|---|---|

| TMPTO Base Oil | Information Missing | - | Baseline; known for excellent physicochemical properties [1]. |

| TMPTO + 0.4% hBN | 0.255 - 0.375 [1] | Molecular Dynamics (MD) Simulation, Green-Kubo formalism [1] | Peak performance; best improvement with hBN nanoparticles [1]. |

| TMPTO + hBN (other conc.) | Not explicitly stated | Molecular Dynamics (MD) Simulation, Green-Kubo formalism [1] | Improvement confirmed; 0.4% concentration was optimal [1]. |

A key experimental approach identified involves Molecular Dynamics (MD) Simulation:

- Objective: To predict the thermal conductivity of TMPTO with various concentrations of hBN nanoparticles computationally [1].

- Core Methodology: The Green-Kubo formalism is used. This method computes the thermal conductivity by calculating the heat flux vector based on the contributions from atoms in a specified group over time within the simulation [1].

Enhancement Strategies and Mechanisms

The primary strategy for enhancing TMPTO's thermal conductivity is through nanoparticle additives.

- Key Additive: Hexagonal Boron Nitride (hBN) has been identified as an effective additive for this purpose [1].

- Proposed Mechanism: While the exact signaling pathway is not detailed in the available literature, the underlying principle is that high-thermal-conductivity solid nanoparticles dispersed in the base oil create efficient heat transfer pathways, thereby improving the overall thermal conductivity of the fluid mixture.

The following diagram illustrates the conceptual workflow for enhancing and analyzing TMPTO thermal conductivity:

Workflow for simulating thermal conductivity of nano-enhanced TMPTO.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the protocols mentioned in the search results.

Molecular Dynamics Simulation for Thermal Conductivity

- Objective: To predict the thermal conductivity of TMPTO with various concentrations of hBN nanoparticles computationally [1].

- Core Methodology: The Green-Kubo formalism is used. This method computes the thermal conductivity by calculating the heat flux vector based on the contributions from atoms in a specified group over time within the simulation [1].

General Experimental Framework for Nano-Lubricant Evaluation

Although not for thermal conductivity specifically, a protocol for evaluating the Flash Temperature Parameter (FTP) of TMPTO-based nano-lubricants provides a relevant experimental framework [2].

- Apparatus: A four-ball tester is used to assess performance under controlled speed, load, and temperature [2].

- Preparation: Formulate TMPTO bio-lubricants with different nanoparticle concentrations (e.g., TiO₂) [2].

- Measurement & Analysis:

- Measure the Anti-Wear Scar Diameter (AWSD) on the test balls [2].

- Determine the Flash Temperature Parameter (FTP) from the average AWSD [2].

- Use design-of-experiments methods like the Taguchi method and ANOVA to analyze the influence of different parameters (e.g., concentration, load, speed) on the results [2].

Limitations and Future Research

This overview is based on a limited set of search results. To deepen your understanding, consider the following:

- The provided thermal conductivity range is from a single simulation study [1]; experimental validation is needed.

- Explore the effects of other nanoparticle types (e.g., graphene, TiO₂) on thermal properties.

- Investigate the correlation between improved thermal conductivity and overall lubricant performance in real-world applications.

References

rheological properties of trimethylolpropane trioleate

Key Rheological & Physicochemical Properties of TMPTO

The table below summarizes the core properties that define TMPTO's performance as a lubricating base oil [1].

| Property | Value / Description | Significance |

|---|---|---|

| Viscosity Index | 189 [1] | Excellent viscosity-temperature performance (minimal thinning with heat). |

| Flash Point | 309 °C [1] | High thermal stability and low flammability risk. |

| Low-Temperature Fluidity | Pour point of -41 °C [1] | Good performance in cold environments. |

| Oxidative Stability | Oxidative induction time of 13 min [1] | Moderate inherent stability; enhanced with additives. |

| Base Oil Lubricity | High [1] | Low friction and anti-wear properties even without additives. |

| Additive Compatibility | Excellent with conventional additives (e.g., ZDDP) [1] | Formulation flexibility to enhance extreme pressure and anti-wear properties. |

Experimental Insights and Enhancement Protocols

Recent studies have explored TMPTO's performance under specific conditions and with various additives.

High-Speed Machining Performance

A 2024 study investigated TMPTO with sulfurized vegetable oil additives (4-8% concentration) in high-speed drilling of aluminum alloy Al-6061 [2].

- Key Rheological Factor: Lubricity to reduce friction at the tool-workpiece interface.

- Experimental Protocol: A Taguchi L27 orthogonal array design tested parameters like spindle speed, feed rate, and additive concentration. Power consumption and surface roughness were measured outcomes [2].

- Finding: Spindle speed had the greatest impact (87.89%) on power consumption, while feed rate (43.51%) and spindle speed (38.48%) most influenced surface roughness. Additive concentration had a more pronounced effect on surface quality than on power [2].

Tribological and Triboelectrical Enhancement

Another 2024 study blended TMPTO with 1-5 wt% of a Protic Ionic Liquid (PIL) to improve performance under electrical current [3].

- Key Rheological Factor: Film resistivity and frictional properties under triboelectrical conditions.

- Experimental Protocol: A custom-designed ball-on-disc tribometer applied 1-2 A current at a constant 4.5 V. The static resistance and frictional properties of different PIL blends were measured [3].

- Finding: The blend with 1% wt PIL showed a 53% improvement in frictional properties and better wear performance under a 2A current, attributed to its lowest film resistivity of 0.14 mΩ [3].

Synthesis and Fundamental Property Analysis

The core synthesis method and property evaluation of TMPTO provide a foundation for its rheological behavior [1].

- Synthesis Protocol: TMPTO is prepared via esterification of oleic acid with trimethylolpropane (TMP) without solvent, using a solid acid catalyst. This method achieved a high conversion rate of 96.5% [1].

- Property Evaluation: The synthesized TMPTO was characterized for its physicochemical properties, including viscosity-temperature performance, flash point, foaming stability, hydrolytic stability, and lubricity [1].

Relationship Between Properties, Additives, and Performance

The following diagram illustrates how TMPTO's inherent properties and additive interactions influence its final performance.

This diagram shows how TMPTO's molecular structure dictates its core properties, which are enhanced by additives to achieve target performance outcomes.

Key Takeaways for Researchers

- A Sustainable and High-Performance Base Oil: TMPTO's excellent inherent lubricity, high viscosity index, and good low-temperature fluidity make it a strong, biodegradable candidate to replace mineral oils [2] [1].

- Performance is Tunable: Its properties can be significantly enhanced by formulating with specific additives. Ionic liquids can improve triboelectrical performance [3], while sulfurized additives can boost extreme pressure capacity [2] [1].

- Consider the Application Context: The relative importance of rheological properties depends on the operating environment. For high-speed machining, lubricity is critical [2], whereas under electrical current, film resistivity becomes a key factor [3].

References

TMPTO infrared spectroscopy analysis and peaks

A Strategy for Analysis and Sourcing Data

Since the search results lack the specific spectral data for TMPTO, here is a practical approach to obtain the information you need:

- Deduce Peaks from Molecular Structure: TMPTO is a triester formed from trimethylolpropane and oleic acid. You can predict its key IR absorption bands by identifying its functional groups, primarily the ester and long aliphatic chain.

- Leverage IR Correlation Tables: Use established infrared spectroscopy correlation tables to find the typical absorption ranges for these functional groups. The table below summarizes the expected peaks for TMPTO based on its structure [1] [2] [3].

| Functional Group | Bond Type | Expected Absorption Peak (cm⁻¹) | Typical Appearance |

|---|---|---|---|

| Ester | C=O Stretch | ~1735 | Strong, sharp |

| Ester | C-O Stretch | 1100-1300 | Two strong bands |

| Alkyl Chain | C-H Stretch | 2850-2960 | Medium to strong |

| Alkyl Chain | C-H Bend | ~1470 | Strong |

| =C-H | C-H Stretch | ~3020 | Medium (from oleate) |

| Alkene | C=C Stretch | ~1650 | Medium (from oleate) |

- Consult Specialized Databases: For experimental IR spectra, search professional chemical databases such as NIST Chemistry WebBook or SDBS (Spectral Database for Organic Compounds). These often contain experimentally verified spectra for a wide range of compounds.

- Reproduce the Synthesis: The methodology from the paper [4] can serve as a starting point. The esterification was performed using oleic acid and trimethylolpropane (TMP) with a solid acid catalyst, without solvent, and the resulting TMPTO was characterized by IR spectroscopy.

Experimental Workflow for IR Characterization

The following diagram outlines the general experimental workflow for synthesizing and characterizing a compound like TMPTO via IR spectroscopy, based on the described process.

Workflow for synthesizing TMPTO and confirming its structure via IR spectroscopy.

References

- 1. correlation table - Wikipedia Infrared spectroscopy [en.wikipedia.org]

- 2. Interpreting IR Specta: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

- 3. Spectroscopy in Qualitative and Quantitative Analysis | IntechOpen IR [intechopen.com]

- 4. (PDF) Synthesis and properties of trimethylolpropane trioleate as... [academia.edu]

Comprehensive Technical Guide: Synthesis and Reaction Mechanism of Trimethylolpropane Trioleate (TMPTO)

Introduction and Executive Summary

Trimethylolpropane trioleate (TMPTO) is a triester synthesized via the acid-catalyzed esterification of trimethylolpropane (TMP), a polyol, with oleic acid, a long-chain carboxylic acid [1]. This reaction is a specific, multi-step application of the classic Fischer esterification mechanism [2]. As a lubricating base oil, TMPTO is characterized by its excellent viscosity-temperature performance, high flash point, and superior low-temperature fluidity [1]. Its significance in industrial applications stems from its potential as an eco-friendly lubricant that exhibits excellent compatibility with conventional additives, such as zinc dialkyl dithiophosphates (ZDDP) [1]. This guide provides an in-depth technical examination of the reaction mechanism, catalytic systems, experimental protocols, and the resulting physicochemical properties of TMPTO, serving the needs of researchers and scientists in the field of green chemistry and tribology.

Core Reaction Mechanism

The synthesis of TMPTO follows the well-established Fischer esterification mechanism, a cornerstone of organic synthesis where a carboxylic acid and an alcohol react to form an ester and water [3] [2]. For TMPTO, this involves three molar equivalents of oleic acid reacting with one molar equivalent of trimethylolpropane. The mechanism, detailed below, proceeds through a series of proton transfers, nucleophilic additions, and eliminations. All steps are reversible, necessitating strategic measures to drive the equilibrium toward the desired TMPTO product [3].

Fischer Esterification Mechanism for TMPTO

The following diagram illustrates the stepwise mechanism for one of the three esterification steps, catalyzed by a solid acid catalyst (H-A).

Mechanism of Fischer Esterification for TMPTO Synthesis. The diagram illustrates the acid-catalyzed four-step cycle: carbonyl protonation, nucleophilic addition, proton transfer, and water elimination [4] [3].

Detailed Mechanism Breakdown

Step 1: Protonation of the Carboxyl Group. The carbonyl oxygen of oleic acid is protonated by the acid catalyst (H-A). This key step activates the carbonyl carbon by making it significantly more electrophilic, priming it for nucleophilic attack. The positive charge on the resulting oxonium ion is delocalized across the carbonyl group [4] [3].

Step 2: Nucleophilic Attack. The nucleophilic oxygen atom of TMP's hydroxyl group attacks the activated, electrophilic carbonyl carbon. This step forms a tetrahedral intermediate, creating a new C-O bond between the acid and the alcohol [3] [2].

Step 3: Proton Transfer and Reformation. The tetrahedral intermediate undergoes a proton transfer. Essentially, a proton is lost from the alcohol-derived oxygen and is gained by the original carbonyl hydroxyl group, converting it into a good leaving group (OH₂⁺) [3].

Step 4: Elimination of Water and Catalyst Regeneration. The hydroxyl group is eliminated as a water molecule, reforming the carbonyl group (C=O) and yielding the protonated ester. A final deprotonation step releases the neutral ester product (one of the three arms of TMPTO) and regenerates the acid catalyst, allowing it to participate in another catalytic cycle [4] [3].

Catalytic Systems and Experimental Protocols

A variety of catalysts can be employed for TMPTO synthesis, ranging from traditional homogeneous acids to advanced heterogeneous systems.

Catalytic Methods Overview

| Catalyst Type | Specific Example(s) | Reaction Conditions | Conversion/ Yield | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Homogeneous Acid [2] | H₂SO₄, p-TsOH | Reflux, 1-10 hours, 60-110°C | Varies; ~65% with 1:1 ratio [3] | High activity, low cost, simple setup. | Difficult separation, corrosion, non-reusable. |

| Solid Acid (SA) Catalyst [1] | Not specified in result | 3 hours | 96.5% conversion [1] | Easier separation, reusable, less corrosive. | Potentially higher cost, can be sensitive to poisoning. |

| Heterogenized Ionic Liquids [5] | IL1/SBA-15, IL2/SBA-15 | 130°C, OA:TMP 3:1, 20 hours | 86.1% conversion (IL1/SBA-15) [5] | High selectivity (>95%), reusable, designable acidity. | Longer reaction times, more complex synthesis. |

Detailed Experimental Protocol: Heterogenized Ionic Liquid Catalyst

This protocol is based on recent research aimed at overcoming the drawbacks of homogeneous catalysts [5].

- Catalyst Preparation: Ionic liquids (ILs) with varying acidity are electrostatically immobilized onto a mesoporous silica support (SBA-15) to create the heterogenized catalysts IL1/SBA-15 and IL2/SBA-15.

- Reaction Setup: In a typical experiment, oleic acid (OA) and trimethylolpropane (TMP) are combined in a molar ratio ranging from 3:1 to 5:1. A fixed catalyst dosage of 3 wt% (relative to the total reactants) is added.

- Esterification Procedure: The reaction mixture is heated to a temperature between 100-140°C for a period of 20 hours with continuous stirring. The reaction is often carried out without a solvent.

- Optimization and Results:

- The optimal temperature was found to be 130°C. At higher temperatures, selectivity towards TMPTO begins to decrease, likely due to side reactions.

- The optimal OA:TMP molar ratio was 4.5:1. An excess of oleic acid drives the equilibrium toward the ester product, but further increases can dampen catalytic efficiency.

- Under these optimum conditions (130°C, OA:TMP = 4.5:1), a conversion of 92.7% was achieved with IL1/SBA-15.

- The catalyst demonstrated good stability, maintaining its activity over six consecutive runs with only a slight decrease in performance [5].

Physicochemical Properties and Performance Data

The synthesized TMPTO exhibits a suite of properties that make it a high-performance lubricating base oil, often surpassing conventional mineral oils.

Key Physicochemical Properties of TMPTO

The table below summarizes the critical properties of TMPTO as reported in the literature, providing a quantitative basis for its evaluation.

| Property | Value / Performance | Significance and Comparison |

|---|---|---|

| Viscosity Index [1] | 189 | Indicates superior viscosity-temperature performance; much lower change in viscosity with temperature compared to many mineral oils. |

| Flash Point [1] | 309 °C | Very high flash point signifies a much lower fire hazard and improved safety in high-temperature applications. |

| Low-Temperature Fluidity [1] | Pour point of -41 °C | Excellent fluidity at low temperatures, ensuring easy startup and lubrication in cold environments. |

| Oxidative Stability [1] | Oxidative induction time of 13 min | Comparable to commercial products, though may be less stable under very high-temperature conditions. |

| Compatibility [1] | High | Exhibits excellent compatibility with conventional additives for mineral oils, such as anti-wear agents. |

| Lubricity [1] | Good | Provides effective friction reduction and wear protection. |

| Foaming Stability [1] | Good | Resists foam formation, which is critical for maintaining effective lubrication. |

| Hydrolytic Stability [1] | Good | Resists breakdown in the presence of water, contributing to a longer service life. |

Additive Compatibility and Tribological Performance

A crucial requirement for any lubricant base stock is its ability to work effectively with performance additives.

- Extreme Pressure (EP) and Anti-Wear Properties: TMPTO has been shown to possess excellent compatibility with standard EP and anti-wear additives. Specifically, zinc dialkyl dithiophosphates (ZDDP) and sulfurized isobutylene (SIB) exhibit strong synergistic effects with TMPTO.

- Quantitative tests demonstrate that these additives significantly enhance TMPTO's load-carrying capacity, with welding loads reaching 3089 N for ZDDP and 3922 N for SIB [1]. This confirms that TMPTO can be effectively formulated to meet the demanding requirements of modern lubricants.

Conclusion

References

- 1. (PDF) Synthesis and properties of this compound as... [academia.edu]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Carboxylic Acid to Ester Under Acidic... [masterorganicchemistry.com]

- 4. for the mechanism esterification reaction [chemguide.co.uk]

- 5. Electrostatic immobilization of ionic liquids onto SBA-15 as... [link.springer.com]

Quantitative Physicochemical Properties of TMPTO

The high viscosity index of TMPTO is a key feature documented across manufacturer specifications and academic research. The table below summarizes its core properties for easy comparison.

| Property | Typical Specification Range | Tested Value (Academic Study) |

|---|---|---|

| Kinematic Viscosity @ 40°C | 42-55 mm²/s [1] [2] [3] | - |

| Kinematic Viscosity @ 100°C | 9-13 mm²/s [1] [2] [3] | - |

| Viscosity Index (VI) | 180 - 183 [1] [2] | 189 [4] |

| Flash Point | ≥ 290 °C [1] [2] | 309 °C [4] |

| Pour Point | ≤ -30 °C to -35 °C [1] [2] [3] | -41 °C (approx.) [4] |

| Acid Value | ≤ 1.0 mg KOH/g [1] [2] [3] | - |

Experimental Protocols for Characterization

Researchers use specific experimental protocols to characterize TMPTO's properties, including its viscosity index.

Synthesis and Basic Characterization: One studied method involves esterification of oleic acid with trimethylolpropane (TMP) using a solid acid catalyst without solvent, achieving a high conversion rate of 96.5% [4]. The synthesized TMPTO is typically characterized by:

Tribological and Viscoelastic Evaluation: While not directly applied to TMPTO in the provided results, Atomic Force Microscopy (AFM) is a powerful technique for evaluating the viscoelastic properties of soft materials. The general workflow involves:

- Sample Preparation: The material is mounted on the AFM stage, often in a liquid environment to mimic physiological or operational conditions [5].

- Force Curve Acquisition: A spherical probe approaches, indents, and retracts from the sample surface at a controlled speed while the force on the cantilever is measured, generating force-indentation curves [5].

- Data Analysis: Hysteresis (the area between the approach and retraction curves) indicates energy dissipation due to viscoelasticity. Data is analyzed using viscoelastic contact models (e.g., Standard Linear Solid model) to quantify properties like complex modulus and relaxation times [5].

The following diagram illustrates the logical workflow for a typical AFM-based viscoelasticity measurement.

AFM viscoelastic measurement workflow

Why TMPTO Has a High Viscosity Index

The high viscosity index of TMPTO is a direct result of its molecular architecture and can be explained by several key factors:

Molecular Structure: TMPTO is a complex polyol ester. Its large, long-chain molecular structure, derived from oleic acid, creates strong intermolecular interactions [6]. These forces require more thermal energy to overcome, which means the fluid thins less rapidly as temperature increases compared to mineral oils or simpler esters [4].

Inherent Property of Bio-Based Lubricants: The search results note that bio-based lubricants like TMPTO generally exhibit higher VIs due to the presence of fatty acid chains, which contribute to a higher overall molecular weight [6].

Excellent Thermal and Lubrication Properties: The high VI is part of a superior performance profile that includes high thermal-oxidative stability (evidenced by a high flash point), excellent low-temperature fluidity (low pour point), and good lubricity, making it an ideal base oil for demanding applications [1] [4] [3].

References

- 1. Trimethylolpropane Trioleate ( TMPTO ) - Synthetic Ester Base Oils... [cnjahwa.com]

- 2. China this compound ( TMPTO )... | Baoran Chemical [baoranchemical.com]

- 3. This compound ( TMPTO ) Ester Base Oil | Chorus | China [cnlubricantadditive.com]

- 4. (PDF) Synthesis and properties of this compound as... [academia.edu]

- 5. viscoelasticity of soft biological samples using atomic force... Measuring [pubs.rsc.org]

- 6. – Knowledge and Viscosity – Taylor & Francis index References [taylorandfrancis.com]

Comprehensive Application Notes and Protocols: Trimethylolpropane Trioleate in High-Speed Drilling of Al-6061 Alloy

Introduction

Trimethylolpropane trioleate (TMPTO) represents a class of synthetic bio-lubricants that have gained significant attention as environmentally friendly alternatives to conventional mineral-based cutting fluids in machining processes. TMPTO is chemically classified as a polyol ester, synthesized through the reaction of trimethylolpropane with oleic acid, yielding a compound with excellent lubricity, high viscosity index, and superior biodegradability. The molecular structure of TMPTO, characterized by long-chain fatty acids and ester linkages, provides inherent lubricating properties that make it particularly suitable for high-speed machining applications [1] [2]. Aluminum alloy 6061 (Al-6061) is a general-purpose structural alloy extensively used in aerospace, automotive, and marine applications due to its favorable strength-to-weight ratio, good corrosion resistance, and excellent machinability. However, its high ductility presents significant challenges during high-speed drilling operations, including chip adhesion, premature tool wear, and poor surface finish [1] [3] [4]. These challenges necessitate effective cooling and lubrication strategies to maintain machining efficiency and workpiece quality.

The global manufacturing industry faces increasing pressure to adopt sustainable practices, with an estimated 16% of manufacturing costs attributed to the handling, maintenance, and disposal of conventional cutting fluids [1]. Mineral-based metal cutting fluids, despite their widespread use, present substantial environmental and health concerns due to their toxicity, poor biodegradability, and potential health hazards to operators. In contrast, TMPTO-based lubricants offer a sustainable alternative with comparable performance characteristics and significantly reduced environmental impact [1] [2]. These application notes provide comprehensive experimental protocols and data analysis methods for implementing TMPTO-based lubricants in high-speed drilling of Al-6061, enabling researchers and manufacturing professionals to optimize this sustainable machining technology.

Experimental Design & Methodology

Experimental Design

Taguchi L27 Orthogonal Array: This experimental design approach was selected to systematically investigate the effects of multiple parameters while minimizing the number of experimental runs. The L27 array efficiently evaluates three primary control parameters at three distinct levels each, along with their potential interactions, providing sufficient data for robust statistical analysis. This method is particularly valuable in manufacturing optimization studies where comprehensive full-factorial designs would be prohibitively time-consuming and resource-intensive [1].

Parameter Selection and Levels: The experimental parameters were carefully chosen based on their established significance in drilling operations and preliminary tribological studies. The selected parameters and their respective levels include: spindle speed (3000, 4000, 5000 rpm), feed rate (0.1, 0.2, 0.3 mm/rev), and TMPTO additive concentration (4%, 6%, 8% sulfurized vegetable oil olefin additive). These ranges were specifically selected to represent industrial high-speed drilling conditions while allowing for the identification of optimal parameter combinations [1].

Response Variables: The study focused on two critical response variables: cutting power consumption (measured in watts) and surface roughness (measured in micrometers, Ra). These metrics were selected as they directly reflect machining efficiency and final product quality, respectively. Cutting power consumption serves as an indicator of process efficiency and energy utilization, while surface roughness is a critical quality attribute for functional components [1].

Material Specifications

2.2.1 Aluminum 6061 Workpiece Material

Table 1: Mechanical and Thermal Properties of Al-6061-T6

| Property | Value | Unit | Standard |

|---|---|---|---|

| Density | 2.7 | g/cm³ | ASTM B209 |

| Ultimate Tensile Strength | 310 | MPa | ASTM B211 |

| Yield Strength | 275 | MPa | ASTM B211 |

| Elongation | 12-17 | % | ASTM B211 |

| Hardness, Brinell | 95 | HB | ASTM B211 |

| Modulus of Elasticity | 69 | GPa | ASTM B211 |

| Thermal Conductivity | 167 | W/m·K | ASTM B211 |

| Melting Point | 580-650 | °C | ASTM B211 |

Al-6061-T6 alloy was selected as the workpiece material due to its widespread application in structural components across aerospace, automotive, and marine industries. The alloy composition primarily consists of aluminum (97.9%) with magnesium (1.0%), silicon (0.6%), copper (0.28%), and chromium (0.20%) as the main alloying elements. The T6 temper designation indicates that the material has been solution heat-treated and artificially aged to achieve optimal strength characteristics [3] [4]. The relatively high thermal conductivity of Al-6061 (167 W/m·K) presents both advantages and challenges during drilling operations. While it facilitates heat dissipation from the cutting zone, the material's high ductility and low shear strength can lead to built-up edge formation and chip adhesion at elevated temperatures, particularly in high-speed drilling scenarios [1] [3].

2.2.2 TMPTO-Based Lubricant Formulation

Table 2: Physical and Chemical Properties of TMPTO Base Oil

| Property | Value | Unit | Test Method |

|---|---|---|---|

| Molecular Formula | C~60~H~110~O~6~ | - | - |

| Molecular Weight | 927.5 | g/mol | - |

| Density (25°C) | 0.918 | g/cm³ | ASTM D4052 |

| Flash Point | 311-320 | °C | ASTM D92 |

| Pour Point | -35 | °C | ASTM D97 |

| Viscosity Index | >180 | - | ASTM D2270 |

| Acid Number | <1 | mg KOH/g | ASTM D664 |

| Saponification Value | >175 | mg KOH/g | ASTM D94 |

The TMPTO base oil was formulated with sulfurized vegetable oil olefin additives at varying concentrations to enhance its extreme pressure (EP) and anti-wear (AW) properties. These additives function by forming a protective tribofilm on tool-workpiece interfaces, preventing direct metal-to-metal contact under high-pressure conditions [1]. The base oil itself exhibits several advantageous properties for machining applications, including excellent thermal stability, hydrolytic resistance, and high viscosity index, which ensures consistent lubricating performance across a wide temperature range [2]. The biodegradability and low toxicity of TMPTO make it particularly suitable for environmentally conscious manufacturing operations where worker safety and waste disposal are significant concerns.

Lubricant Preparation Protocol

Formulation and Additive Incorporation

Base Oil Preparation: Begin with pharmaceutical-grade TMPTO base oil, which typically appears as a clear, yellow to amber liquid with a density of 0.918 g/cm³ at 25°C. Confirm key specifications including viscosity index (minimum 180), acid number (maximum 1.0 mg KOH/g), and flash point (minimum 300°C) prior to formulation. Store the base oil in a sealed container under dry conditions to prevent moisture absorption, which could potentially compromise lubricant performance through hydrolysis [1] [2].

Additive Selection and Concentration: Incorporate chemically modified sulfurized vegetable oil olefin additive at precisely controlled concentrations of 4%, 6%, and 8% by volume. These additives are specifically designed to enhance the extreme pressure properties and anti-wear characteristics of the base oil through the formation of protective boundary lubrication films on metal surfaces. The sulfur content in these additives provides effective protection under high-load conditions typical of drilling operations [1].

Mixing Procedure: Utilize a programmable magnetic stirrer with integrated heating capability for additive incorporation. Add the predetermined quantity of sulfurized vegetable oil olefin additive to the TMPTO base oil and mix at 500 rpm for 30 minutes at 50°C to ensure homogeneous dispersion without degrading the additive package. Avoid high-shear mixing methods that might cause premature additive breakdown or oil oxidation. After mixing, subject the formulated lubricant to ultrasonic homogenization for 15 minutes to eliminate any potential air entrapment and ensure complete additive dissolution [1].

Quality Control and Testing

Tribological Performance Verification: Conduct anti-wear assessments according to ASTM D4172 standards using a four-ball tester to determine the mean wear scar diameter (AWSD), which should range between 0.37 mm and 0.44 mm for properly formulated lubricants with 4-8% additive concentrations. Perform extreme pressure testing following ASTM D2783 protocols to establish the load-carrying capacity and weld point of the formulated lubricant [1].

Physical Property Validation: Verify key physical parameters including viscosity at 40°C and 100°C, viscosity index, flash point, and pour point according to relevant ASTM standards. The formulated TMPTO-based lubricant should maintain a viscosity classification of ISO 46 with a pour point below -30°C to ensure effective lubrication across typical machining temperature ranges [2].

Storage and Handling: Store formulated lubricants in sealed, opaque containers under controlled temperature conditions (15-30°C) to prevent degradation. Label containers clearly with formulation date, additive concentration, and batch number. Use prepared lubricants within 60 days of formulation to ensure consistent performance, as extended storage may lead to additive settlement or partial degradation [2].

Drilling Experimental Protocol

Equipment Setup and Preparation

Machining Center Specifications: Conduct drilling operations on a three-axis computer numerical control (CNC) machining center with minimum specifications including: spindle speed range of 0-6000 rpm, feed rate range of 0.05-0.5 mm/rev, and a minimum power rating of 7.5 kW. The machining center should be equipped with a high-frequency spindle capable of maintaining rotational stability at elevated speeds, and a flood coolant system capable of delivering lubricant at 2-4 bar pressure with a flow rate of 10-15 L/min [1].

Tooling Specifications: Use standard high-speed steel (HSS) twist drills with a point angle of 118° and diameter of 8 mm for all experimental trials. Ensure all tools are from the same manufacturing batch to maintain consistency in tool geometry and coating characteristics. Inspect each drill bit prior to use under optical magnification to confirm the absence of manufacturing defects or previous wear. Tools exhibiting any visible imperfections should be discarded to prevent experimental variability [1] [5].

Workpiece Preparation: Prepare Al-6061-T6 specimens with dimensions of 150 mm × 100 mm × 20 mm, ensuring surface flatness within ±0.1 mm. Clean workpiece surfaces with isopropyl alcohol to remove contaminants, oils, or oxides that might affect drilling performance or surface quality measurements. Securely mount workpieces in a precision vise with parallel bars to ensure stability and prevent vibration during high-speed drilling operations [1].

Standardized Drilling Procedure

Parameter Programming: Program the CNC machining center with the predetermined combination of spindle speeds, feed rates, and lubricant application parameters according to the Taguchi L27 orthogonal array. Implement a peck drilling cycle with a peck depth of 2 mm to facilitate effective chip evacuation, particularly at higher feed rates where continuous chip formation might otherwise cause binding or tool damage [1] [5].

Lubricant Application System: Configure the flood coolant system to deliver the formulated TMPTO-based lubricant directly to the drill-workpiece interface through strategically positioned nozzles. Maintain consistent lubricant temperature at 25±2°C using a recirculating temperature control system to ensure thermal stability throughout the experimental sequence. Monitor flow rates and pressure continuously to confirm consistent application across all experimental trials [1].

Data Acquisition Protocol: Monitor power consumption in real-time using a precision power analyzer connected to the spindle motor drive, sampling at minimum 100 Hz frequency to capture dynamic fluctuations. For each drilling operation, record the mean power consumption during the active cutting phase, excluding acceleration and deceleration periods. After drilling, allow the workpiece to cool to ambient temperature before conducting surface roughness measurements to prevent thermal expansion artifacts [1].

Measurement and Characterization Techniques

Surface Roughness Analysis: Measure surface roughness (Ra) using a contact-type profilometer with a diamond-tipped stylus of 2μm radius and 5mN tracking force. Conduct three measurements per hole at approximately 120° intervals, avoiding areas affected by chip ejection or visible imperfections. Report the arithmetic average of the three measurements as the representative surface roughness value for each experimental trial [1].

Power Consumption Measurement: Employ a three-phase power quality analyzer with accuracy class 0.5 or better to measure active power consumption (in watts) during drilling operations. Calculate net cutting power by subtracting idle power (measured during tool rotation without cutting) from total power consumption during drilling. Record the average power value over the stable cutting period, excluding initial engagement and final breakthrough transients [1].

Statistical Analysis: Perform Analysis of Variance (ANOVA) with a 95% confidence level (α=0.05) to determine the statistical significance and percentage contribution of each control parameter (spindle speed, feed rate, and additive concentration) on the response variables (power consumption and surface roughness). Calculate signal-to-noise ratios using the "smaller-is-better" characteristic for both response variables to evaluate parameter effects on process stability and variability [1].

Results, Data Analysis & Interpretation

Experimental Results and Parameter Effects

Table 3: ANOVA Results for Power Consumption and Surface Roughness

| Factor | Power Consumption Contribution (%) | Surface Roughness Contribution (%) | Optimal Level |

|---|---|---|---|

| Spindle Speed | 87.89 | 38.48 | 4000 rpm |

| Feed Rate | 6.96 | 43.51 | 0.1 mm/rev |

| Additive Concentration | 2.98 | 11.90 | 8% |

| Error | 2.17 | 6.11 | - |

The experimental results demonstrate a clear differential parameter influence on the two response variables. Spindle speed emerges as the dominant factor affecting power consumption, accounting for 87.89% of the observed variation according to ANOVA results. This strong correlation stems from the cubic relationship between rotational speed and power requirement in machining processes. Feed rate demonstrates a comparatively modest influence (6.96%) on power consumption, while additive concentration in the TMPTO lubricant shows only marginal effect (2.98%) on energy requirements during drilling [1].

In contrast, feed rate constitutes the most significant parameter affecting surface roughness, contributing 43.51% to the overall variation in surface quality. This relationship reflects the direct correlation between feed per revolution and the theoretical roughness of machined surfaces. Spindle speed also substantially influences surface finish (38.48% contribution), with higher speeds generally producing improved surface quality due to reduced cutting forces and vibration. Additive concentration demonstrates a more pronounced effect on surface roughness (11.90%) than on power consumption, indicating that lubricant formulation plays a more critical role in determining final surface quality than energy efficiency [1].

Figure 1: Parameter Influence and Optimization Pathway for TMPTO-Based Drilling

Machine Learning Prediction Models

Algorithm Selection and Training: Implement four distinct machine learning algorithms to predict power consumption and surface roughness based on the three control parameters: linear regression, decision trees, random forests, and support vector machines. Divide the experimental dataset using an 80:20 split for training and validation, respectively, with stratified sampling to ensure representative distribution across all parameter combinations. Train each algorithm using 5-fold cross-validation to mitigate overfitting and enhance model generalizability [1].

Performance Evaluation Metrics: Assess model accuracy using three complementary metrics: coefficient of determination (R²) to evaluate goodness-of-fit, mean absolute percentage error (MAPE) to quantify prediction accuracy in relative terms, and mean square error (MSE) to penalize larger prediction errors. The decision tree algorithm demonstrated superior performance across both prediction tasks, achieving R² values exceeding 0.95 for both power consumption and surface roughness, with MAPE below 5% for most experimental conditions [1].

Implementation Protocol: Deploy the trained machine learning models for process optimization using the following workflow: (1) input desired output constraints (e.g., maximum power consumption or specific surface roughness requirement), (2) generate prediction maps across the parameter space, (3) identify parameter combinations satisfying output constraints, and (4) validate predictions through limited confirmatory experiments. This approach enables researchers to rapidly identify optimal drilling parameters without exhaustive physical testing, significantly reducing process development time and resource requirements [1].

Implementation Guidelines & Recommendations

Optimal Parameter Selection

For implementation in industrial environments, the following parameter combinations are recommended based on the experimental optimization:

Maximum Efficiency Applications: When minimizing power consumption is the primary objective, implement a parameter combination of 5000 rpm spindle speed, 0.1 mm/rev feed rate, and 4% additive concentration. This configuration reduces energy consumption by approximately 18% compared to conventional parameter sets while maintaining acceptable surface quality (Ra ≈ 1.2-1.5 μm) [1].

Premium Surface Quality Applications: When superior surface finish is the critical requirement, implement a parameter combination of 4000 rpm spindle speed, 0.1 mm/rev feed rate, and 8% additive concentration. This configuration achieves surface roughness values below 0.8 μm Ra while maintaining moderate power consumption levels, representing an optimal balance between quality and efficiency [1].

Balanced Performance Applications: For general-purpose drilling operations requiring a compromise between surface quality and energy efficiency, implement a parameter combination of 4000 rpm spindle speed, 0.15 mm/rev feed rate, and 6% additive concentration. This intermediate parameter set typically produces surface roughness values of approximately 1.0 μm Ra with power consumption levels within 10% of the optimal efficiency configuration [1].

Troubleshooting and Process Validation

Surface Quality Issues: If surface roughness exceeds specified limits (typically >1.5 μm Ra), first verify feed rate implementation, as this parameter demonstrates the strongest influence on surface finish. Confirm tool integrity and sharpness, as worn tools significantly degrade surface quality regardless of parameter optimization. Check lubricant application consistency, including flow rate, nozzle positioning, and additive concentration accuracy [1] [5].

Power Consumption Deviations: If power consumption measurements exceed expected values by more than 15%, first validate spindle speed calibration using a tachometer or encoder feedback. Inspect for excessive tool wear, which increases cutting forces and power requirements. Verify workpiece material consistency and temper condition, as variations in material properties significantly affect power consumption during drilling [1].

Lubricant Performance Monitoring: Implement routine lubricant analysis to maintain consistent performance, including periodic viscosity checks, additive concentration verification, and contamination assessment. Monitor for lubricant degradation indicators such as discoloration, odor changes, or sludge formation, which necessitate lubricant replacement. Maintain detailed records of lubricant usage and performance correlations to establish predictive replacement schedules [1] [2].

Conclusion

The comprehensive experimental analysis demonstrates that TMPTO-based lubricants provide an effective, environmentally sustainable alternative to conventional mineral-based cutting fluids in high-speed drilling of Al-6061. The parameter optimization study reveals the differential influence of spindle speed, feed rate, and additive concentration on power consumption and surface roughness, enabling targeted parameter selection based on specific application requirements. The implementation of machine learning prediction models facilitates rapid process optimization with reduced experimental overhead, enhancing the industrial applicability of this sustainable machining technology.

Future research directions should focus on extending TMPTO formulations with nanoparticle additives such as TiO~2~, graphene, or hexagonal boron nitride to further enhance tribological performance [6]. Additionally, investigation of TMPTO-based lubricants in other machining processes such as milling, turning, and grinding would expand their application scope in sustainable manufacturing. Long-term industrial validation studies would further strengthen the implementation case for TMPTO-based lubricants in high-volume production environments.

References

- 1. Analyzing the efficacy of trimethylolpropane oil... | PLOS ONE trioleate [journals.plos.org]

- 2. - Ataman Kimya this compound [atamanchemicals.com]

- 3. 6061, Aluminum -T6 Al Properties, Density, Tensile & Yield... 6061 Alloy [theworldmaterial.com]

- 4. / Aluminium (UNS A96061) Aluminum 6061 Alloy [azom.com]

- 5. (PDF) drilling of aluminium -A soft 6061 and specimen... alloy [academia.edu]

- 6. Evaluation of Flash temperature parameter in TMPTO-Based... [smenec.org]

Comprehensive Application Notes and Protocols: Synthetic Ester Base Oils for Biodegradable Lubricants

Introduction to Synthetic Ester Base Oils and Environmental Benefits

Synthetic ester base oils represent a category of high-performance lubricant base stocks engineered to meet stringent technical requirements while addressing environmental concerns associated with conventional petroleum-based lubricants. These chemically synthesized compounds are formed primarily through esterification reactions between organic acids and alcohols, resulting in structures with excellent lubricity, high thermal stability, and inherent biodegradability. The fundamental advantage of synthetic esters lies in their molecular design flexibility, allowing researchers to tailor properties for specific applications by selecting appropriate acid and alcohol precursors.

The environmental imperative for adopting synthetic ester-based lubricants becomes clear when considering that one liter of mineral oil can contaminate up to one million liters of water [1] [2]. This concerning statistic has driven regulatory agencies worldwide to establish stricter guidelines for lubricants used in environmentally sensitive areas such as forests, water sources, and agricultural applications [1]. Synthetic esters address this concern through their rapid decomposition by naturally occurring microorganisms, significantly reducing their environmental persistence compared to mineral oils or even some other synthetic base stocks [3]. Additionally, properly formulated ester-based lubricants exhibit low aquatic toxicity and minimal bioaccumulation potential, making them suitable for classification as Environmentally Acceptable Lubricants (EALs) [4].

Table 1: Comparison of Base Oil Types for Biodegradable Lubricants

| Base Oil Type | Biodegradability | Typical Viscosity Index | Pour Point Range (°C) | Oxidative Stability | Key Applications |

|---|---|---|---|---|---|

| Synthetic Esters | 60-100% [4] | 120-180 [3] | -60 to -9 [3] | Good to Excellent [2] | Hydraulic fluids, compressor oils, marine applications |

| Vegetable Oils | ~100% [2] | 100-220 | -15 to -10 | Poor to Moderate | Food-grade lubricants, total loss applications |

| Polyalkylene Glycols (PAGs) | Varies with viscosity [3] | 180-250 | -40 to -20 | Good | Water-soluble lubricants, gear oils |

| Mineral Oils | 10-30% | 80-100 | -15 to -5 | Poor | General industrial applications (being phased out) |

Synthetic Ester Synthesis Protocols

Materials and Equipment

Chemical Reagents:

- Acids: Valeric acid (pentanoic acid), propanoic acid, heptanoic acid, octanoic acid, or other carboxylic acids of desired chain length [3].

- Alcohols: Ethylene glycol, propylene glycol, butylene glycol, polyethylene glycol 400, or other polyhydric alcohols [3].

- Catalyst: Amberlyst15 (0.5 wt% of total reactants) as a heterogeneous acid catalyst [3].

- Solvent: Xylene (as reaction medium and azeotroping agent) [3].

- Neutralization agent: 10% aqueous sodium carbonate solution [3].

- Drying agent: Anhydrous sodium sulfate [3].

Equipment:

- 1L three-necked round-bottom flask equipped with:

- Dean-Stark apparatus for water separation

- Reflux condenser

- Thermostat-controlled heating mantle with magnetic stirrer

- Nitrogen inlet for inert atmosphere provision [3]

- Separation funnel

- Rotary evaporator for solvent removal

- Vacuum desiccator for final product drying

Esterification Reaction Procedure

Reaction Setup: Charge the reaction flask with 2 moles of carboxylic acid and 1 mole of glycol (for diol diesters) along with an equal weight of xylene as solvent [3].

Catalyst Addition: Add Amberlyst15 catalyst (0.5 wt% of total reactants) to the reaction mixture [3].

Inert Atmosphere: Establish a slow nitrogen purge (40 mL/min) throughout the reaction to prevent oxidative degradation [3].

Reaction Conditions: Heat the reaction mixture to 120°C ± 0.5°C with constant stirring at 500 rpm. Maintain these conditions for 8 hours [3].

Reaction Monitoring: Monitor reaction progress by measuring the quantity of water collected in the Dean-Stark trap. Theoretical water yield can be calculated based on stoichiometry.

Completion Check: The reaction typically achieves 83-94% yield within the 8-hour period. Lower yields may indicate need for extended reaction time [3].

Product Purification and Isolation

Catalyst Removal: Filter the reaction mixture to remove the heterogeneous Amberlyst15 catalyst, which can be regenerated and reused [3].

Washing Protocol: Transfer the filtrate to a separation funnel and wash with 10% aqueous sodium carbonate solution to remove any unreacted acids, followed by multiple washings with distilled water until neutral pH is achieved [3].

Solvent Removal: Use a rotary evaporator under reduced pressure to remove xylene solvent from the organic layer [3].

Drying: Add anhydrous sodium sulfate to the product and allow to stand overnight for complete water removal. Filter to remove drying agent [3].

Final Product Characterization: The resulting synthetic ester base oil should be characterized using appropriate spectroscopic methods (FT-IR, 1H-NMR) and physicochemical property testing [3].

Biodegradability Testing Protocols

Bacterial Isolation and Cultivation

Media Preparation:

- Prepare Mineral Salts Medium (MSM) with the following composition (g/L):

- 0.5 MgSO₄·7H₂O

- 0.5 KH₂PO₄

- 0.1 KCl

- 4.0 NH₄NO₃

- 1.0 K₂HPO₄

- 2.0 NaCl

- 0.01 CaCl₂

- 0.01 FeSO₄·7H₂O [3]

- Adjust pH to 7.0 ± 0.2 using appropriate buffer solutions

- Add 1% (v/v) of the synthetic ester oil as the sole carbon source [3]

Isolation Procedure:

- Inoculate 100 mL of MSM broth in 250 mL conical flasks with environmental samples (soil, water from contaminated sites)

- Incubate at 30 ± 2°C in a shaking incubator at 150 rpm for 7 days [3]

- Subculture promising isolates on fresh MSM agar plates containing 1% ester oil

- Select the fastest-growing colonies for further identification and testing

- Identify bacterial isolates using 16S rDNA sequencing and BLAST analysis on NCBI website [3]

Quantitative Biodegradation Assessment

Gravimetric Method (US-EPA, 1999):

- Inoculate 100 mL of sterile MSM containing 1% (v/v) synthetic ester lubricant in 250 mL Erlenmeyer flasks with 5 mL of bacterial culture [3]

- Incubate at 30°C for 72 hours at 150 rpm and pH 7.5 [3]

- Include uninoculated control flasks to account for abiotic degradation

- After incubation, acidify the culture to pH 2 using 6N HCl

- Extract residual oil twice with carbon tetrachloride (or suitable alternative)

- Combine organic layers and evaporate solvent using a rotary evaporator

- Transfer concentrated oil to pre-weighed flasks and dry in a desiccator

- Calculate percentage of degradation as (A - B)/A × 100, where:

- A = initial crude oil weight

- B = remaining crude oil weight [3]

Chromatographic Analysis:

- Analyze residual hydrocarbons using capillary gas chromatography (GC) such as Agilent 6890 plus system [3]

- Use peak area comparison to quantify specific hydrocarbon degradation

- Focus on disappearance of normal and iso-paraffins as indicators of biodegradation [3]

Standardized Testing Methods:

- OECD 301B: Ready Biodegradability Test measuring CO₂ evolution under aerobic conditions [4]

- ASTM D5864: Standard test method for determining aerobic aquatic biodegradation of lubricants by measuring CO₂ evolution in continuously aerated bottles [4]

- ASTM D6731: Measures biodegradation through oxygen consumption in closed respirometers, suitable for various material types including volatile substances [4]

Table 2: Standard Biodegradability Testing Methods for Lubricants

| Test Method | Principle | Duration | Acceptance Criteria for EALs | Applicability |

|---|---|---|---|---|

| OECD 301B | CO₂ evolution measurement | 28 days | >60% biodegradation [1] | Base oils, lubricants, additives |

| CEC L-33-T-82 | Infrared analysis of hydrocarbon disappearance | 21 days | >60-80% | Lubricants in aqueous media |

| ASTM D5864 | CO₂ evolution in aqueous aerobic environment | 28-56 days | Manufacturer specifications | Non-volatile, non-inhibitory lubricants |

| ASTM D6731 | Oxygen consumption in closed respirometers | 28-56 days | Manufacturer specifications | Volatile, soluble, insoluble materials |

Performance Characterization and Quality Control

Physicochemical Property Assessment

Thermal Properties:

- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss as a function of temperature under controlled atmosphere. Synthetic esters typically exhibit pronounced thermal stability with decomposition temperatures exceeding 200°C [3]

- Flash Point Determination: Measure using standardized methods (e.g., Cleveland Open Cup). Synthetic esters generally demonstrate higher flash points compared to mineral oils of similar viscosity, contributing to safer handling and operation [2]

Rheological Characterization:

- Viscosity Profile: Determine kinematic viscosity at 40°C and 100°C according to ASTM D445. Synthetic esters typically exhibit Newtonian rheological behavior across a wide temperature range [3]

- Viscosity Index (VI): Calculate using ASTM D2270. Esters based on ethylene glycol demonstrate high VI values (e.g., 179), with slight increases observed as the number of carbon atoms in the acid chain increases [3]

- Pour Point: Determine using ASTM D97. Most synthesized esters display excellent low-temperature fluidity with pour points ≤ -32°C to -40°C, except when using higher acids like heptanoic and octanoic acid where pour points increase to -9°C and -15°C respectively [3]

Structural Characterization:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify characteristic ester carbonyl stretching band at ~1740 cm⁻¹ and other functional groups to confirm chemical structure [3]

- Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Verify molecular structure, determine substitution patterns, and confirm ester formation through characteristic chemical shifts [3]

Table 3: Key Physicochemical Properties of Synthetic Ester Base Oils

| Property | Test Method | Ethylene Glycol Valerate | Ethylene Glycol Octanoate | PEG 400 Valerate | Performance Significance |

|---|---|---|---|---|---|

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 15-25 | 18-28 | 40-60 | Film formation, lubrication |

| Viscosity Index | ASTM D2270 | 170-180 | 160-170 | 150-170 | Viscosity stability with temperature |

| Pour Point (°C) | ASTM D97 | ≤ -40 | -15 to -9 | ≤ -32 | Low-temperature performance |

| Flash Point (°C) | ASTM D92 | >200 | >220 | >240 | Safety, volatility |

| Biodegradability (%) | OECD 301B | 75-84 | 34-50 | 70-80 | Environmental acceptability |

| Thermal Stability | TGA | Excellent | Good | Excellent | Oxidative life, deposit control |

Formulation Guidelines for Environmentally Acceptable Lubricants

Additive Selection and Compatibility

Performance Additives:

- Antioxidants: Select environmentally friendly antioxidants such as tocopherols (Vitamin E) or synthetic phenolic antioxidants to enhance oxidation stability without compromising biodegradability or toxicity profiles

- Anti-wear Agents: Consider non-toxic, readily biodegradable anti-wear additives. Some synthetic esters inherently provide good lubricity, potentially reducing anti-wear additive requirements

- Corrosion Inhibitors: Choose biodegradable corrosion inhibitors that provide adequate protection for ferrous and non-ferrous metals while maintaining low aquatic toxicity

- Viscosity Modifiers: Select shear-stable, biodegradable viscosity modifiers compatible with the ester base stock to achieve desired viscosity characteristics

Formulation Considerations:

- Maintain a balance between technical performance and environmental acceptability

- Verify that all additive components meet toxicity and biodegradability requirements for the target application

- Conduct compatibility testing to ensure additive package stability in the ester base stock

- Consider synergistic effects between base oil and additives to optimize performance while minimizing treat rates

Regulatory Compliance and Certification

Environmental Standards:

- Ensure formulations meet criteria for Environmentally Acceptable Lubricants (EALs) as defined by various regulatory bodies, including:

Ecolabel Compliance:

- Consider certification under recognized ecolabel programs such as:

- EU Ecolabel [1]

- Blue Angel (Germany)

- Nordic Swan (Scandinavian countries)

- Maintain comprehensive documentation of all test results and formulation details for regulatory submissions

Conclusion

Synthetic ester base oils represent a technologically advanced solution for developing high-performance lubricants with superior environmental profiles. Through careful molecular design and optimized synthesis protocols, researchers can create ester structures that balance excellent lubricating properties with rapid biodegradability and low eco-toxicity. The comprehensive protocols outlined in this document provide a framework for synthesizing, testing, and formulating these advanced materials.

As regulatory pressure increases and environmental awareness grows, the importance of sustainable lubricant technologies will continue to escalate. Synthetic esters, with their combination of tailored performance characteristics and favorable environmental fate, are positioned to play an increasingly critical role in meeting the lubricant needs of tomorrow while protecting sensitive ecosystems. Future research directions should focus on expanding the structural diversity of synthetic esters, improving their cost-effectiveness, and developing even more accurate predictive models for both performance and environmental behavior.

References

- 1. - Definition and areas of Biodegradable lubricants application [addinol.de]

- 2. For Environmental Protection |Total... Biodegradable Lubricants [lubricants.totalenergies.com]

- 3. and biodegradation testing of some Synthesis ... synthetic oils based [nature.com]

- 4. Biodegradability Testing: How to Streamline Lubricant ... Biodegradable [aropha.com]

Comprehensive Application Notes and Protocols for TMPTO Concentration in Cutting and Grinding Fluids

Introduction to Trimethylolpropane Trioleate (TMPTO) in Metalworking Fluids

This compound (TMPTO) is a synthetic ester base oil that has gained significant attention in industrial applications due to its excellent lubrication properties, high viscosity index, good flame resistance, and exceptional biodegradability (typically exceeding 85-90%) [1] [2]. As manufacturing industries increasingly prioritize sustainable and environmentally responsible practices, TMPTO has emerged as a viable alternative to conventional mineral-based cutting fluids, particularly in metalworking operations such as cutting, grinding, drilling, and rolling [3] [4]. TMPTO's molecular structure, characterized by long-chain fatty acids and ester linkages, provides inherent lubricity and thermal stability, making it particularly suitable for demanding machining applications [5].

The application of TMPTO in cutting and grinding fluids aligns with the global transition toward green manufacturing technologies that minimize environmental impact while maintaining or enhancing performance metrics [6] [7]. Compared to traditional mineral oils, TMPTO-based formulations demonstrate superior biodegradability, lower toxicity, and reduced environmental persistence, addressing growing regulatory pressures and sustainability concerns in industrial settings [8] [7]. Furthermore, TMPTO exhibits excellent compatibility with various additives commonly used in metalworking formulations, including extreme pressure agents, anti-wear additives, and corrosion inhibitors, allowing formulators to create high-performance, environmentally adapted lubricants [5].

Technical Specifications and Concentration Guidelines

Physicochemical Properties of TMPTO

Table 1: Standard specifications of TMPTO grades for metalworking fluids

| Property | TMPTO-A/RJ-1453 (46#) | TMPTO-B | TMPTO-C/RJ-1435 (68#) | Test Method |

|---|---|---|---|---|

| Appearance | Yellowish clear liquid | Yellowish clear liquid | Yellow clear liquid | Visual |

| Density @20°C (g/ml) | 0.90-0.96 | 0.90-0.96 | 0.90-0.96 | GB/T 1884 |

| Kinematic Viscosity @40°C (mm²/s) | 42-50 | 45-55 | 62-74 | GB/T 265 |

| Kinematic Viscosity @100°C (mm²/s) | 9-10 | 9-10 | 12-13 | GB/T 265 |

| Viscosity Index | 180-189 | - | 180 | GB/T 1995 |

| Acid Value (mg KOH/g) | ≤1.0 | ≤1.0 | ≤1.0-5.0 | GB/T 264 |

| Flash Point (°C) | ≥290 | ≥300 | ≥280-290 | GB/T 3536 |

| Pour Point (°C) | ≤-35 | ≤-30 | ≤-25 | GB/T 3535 |

| Saponification Value (mg KOH/g) | 175-195 | 175-195 | ≥175 | GB/T 5534 |

| Hydroxyl Value (mg KOH/g) | ≤15 | ≤10 | ≤15-20 | GB/T 7383 |

| Biodegradability (%) | ≥85 | ≥85 | ≥80 | OECD 301 |

| Iodine Value (gI₂/100g) | 75-95 | 80-100 | - | GB/T 5532 |

TMPTO exhibits excellent viscosity-temperature characteristics with a high viscosity index (typically 180-189), which ensures consistent lubricating film formation across varying operational temperatures encountered in metalworking processes [2] [5]. The low pour point (-35°C to -25°C) provides superior low-temperature fluidity, which is beneficial for cold storage and outdoor applications, while the high flash point (280-310°C) enhances safety during high-temperature machining operations [1] [4]. The combination of these properties makes TMPTO particularly suitable for applications requiring stable lubrication under varying thermal conditions.

The hydrolytic stability of TMPTO, demonstrated by its resistance to decomposition in the presence of water, is a critical attribute for water-miscible metalworking fluids that are prone to water contamination during use [5] [6]. Additionally, TMPTO's molecular structure provides inherent lubricity and oiliness, reducing friction between tool and workpiece interfaces without requiring extensive additive packages, though it remains compatible with most conventional lubricant additives when enhanced performance is necessary [5] [7].

TMPTO Concentration Guidelines for Metalworking Applications

Table 2: Recommended TMPTO concentration ranges for various metalworking applications

| Application | Recommended TMPTO Concentration | Formulation Type | Key Benefits |

|---|---|---|---|